molecular formula C21H20ClN3O4 B12216746 N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12216746
M. Wt: 413.9 g/mol
InChI Key: UTYIWHCXQUXANL-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the acetylamino and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • N-[5-(acetylamino)-2-methoxyphenyl]-2-chloropropanamide
  • N-[3-(acetylamino)-5-chlorophenyl]acetamide
  • 5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide

Uniqueness

N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20ClN3O4

Molecular Weight

413.9 g/mol

IUPAC Name

N-(5-acetamido-2-chlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C21H20ClN3O4/c1-4-25-11-16(20(27)15-10-14(29-3)6-8-19(15)25)21(28)24-18-9-13(23-12(2)26)5-7-17(18)22/h5-11H,4H2,1-3H3,(H,23,26)(H,24,28)

InChI Key

UTYIWHCXQUXANL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC(=C3)NC(=O)C)Cl

Origin of Product

United States

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